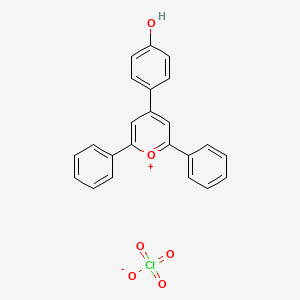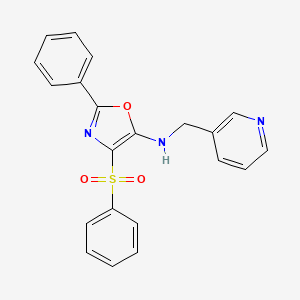
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound containing nitrogen and sulfur atoms in its structure.
Scientific Research Applications
Synthetic Pathways and Chemical Reactions
The synthesis and transformation of compounds containing similar functional groups, such as phenylsulfonyl and oxazole rings, have been explored. For instance, reactions involving methyl 3-arylamino-2-benzoylaminopropenoates lead to oxazolin-5-ones, indicating potential pathways for creating derivatives of the target compound through modifications of amine and sulfone groups (Singh, Singh, & Singh, 1999). Similarly, studies on Cd(II) coordination compounds with ligands resembling the pyridinylmethyl portion suggest interest in the coordination chemistry of such motifs, potentially for materials science applications (Han, Huo, Deng, & Gao, 2017).
Luminescence and Coordination Chemistry
The investigation into Cd(II) mixed-ligands coordination compounds influenced by different coordination modes of ligands showcases the utility of pyridyl and sulfonyl groups in tuning luminescent properties and forming diverse supramolecular networks. This area might be relevant for developing new materials with specific optical properties (Han et al., 2017).
Nucleophilic Substitution and Ring Closure
Research on nucleophilic substitution of phenylsulfonyl tetrafluoropyridine illustrates synthetic strategies that could be applicable to the manipulation of the target compound, especially in forming heterocyclic scaffolds through selective substitution and ring closure mechanisms (Ranjbar‐Karimi & Mousavi, 2010).
Cytotoxicity and Biological Studies
The synthesis, characterization, and cytotoxicity evaluation of compounds with oxazole rings and phenylsulfonylphenyl moieties, akin to the target compound, suggest potential interest in medicinal chemistry. Such studies are foundational in identifying new bioactive compounds (Apostol et al., 2019).
Mechanism of Action
Mode of Action
Due to the lack of specific information about the compound’s targets, the exact mode of action is currently unknown. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors influence the action of this compound is currently unavailable .
properties
IUPAC Name |
4-(benzenesulfonyl)-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-28(26,18-11-5-2-6-12-18)21-20(23-15-16-8-7-13-22-14-16)27-19(24-21)17-9-3-1-4-10-17/h1-14,23H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJAHZUNEPRVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)
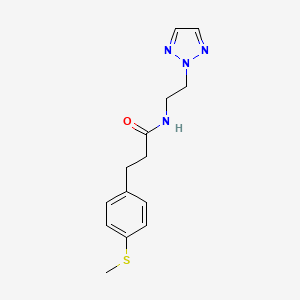

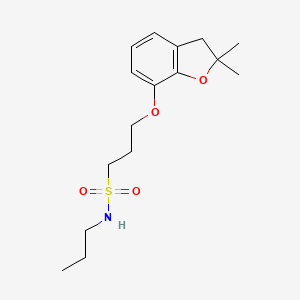
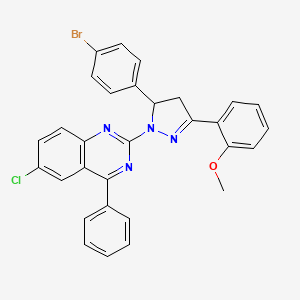
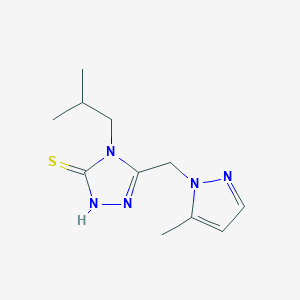
![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)
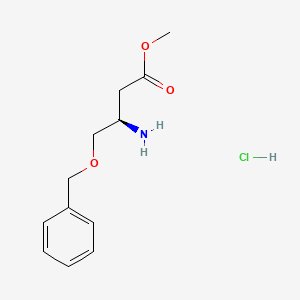
![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)

